molecular formula C14H26N2O3S B6472702 N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640880-99-3

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6472702
CAS No.: 2640880-99-3
M. Wt: 302.44 g/mol
InChI Key: YUJFKMKCGGNBCK-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound featuring a cyclopropanesulfonamide group linked to a piperidine ring, which is further substituted with an oxan-2-ylmethyl group

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-6-7-14)15-12-4-3-8-16(10-12)11-13-5-1-2-9-19-13/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJFKMKCGGNBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Oxan-2-ylmethyl Group: This step involves the alkylation of the piperidine nitrogen with an oxan-2-ylmethyl halide under basic conditions.

    Cyclopropanesulfonamide Formation: The final step involves the reaction of the substituted piperidine with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxan-2-ylmethyl group, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperidine ring.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding, given its structural complexity.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzyme substrates, leading to competitive inhibition.

    Receptor Binding: The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a cyclopropanesulfonamide.

    N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}benzenesulfonamide: Features a benzenesulfonamide group, offering different electronic properties.

Uniqueness

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule, making it distinct from its analogs.

Biological Activity

N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a cyclopropane group, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C14H26N2O3S\text{C}_{14}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

This compound can be synthesized through several steps involving the formation of the piperidine ring, introduction of the oxan-2-yl group, cyclopropanation, and finally the formation of the sulfonamide group. The synthetic route typically includes:

  • Formation of the Piperidine Ring : Cyclization from suitable precursors.
  • Introduction of the Oxan-2-yl Group : Alkylation under basic conditions.
  • Cyclopropane Formation : Utilizing diazo compounds with transition metal catalysts.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing piperidine and sulfonamide functionalities have shown significant activity against various bacterial strains.

CompoundActivityReference
Compound 5Moderate to strong against Salmonella typhi
Compound 7lIC50 = 2.14 µM against urease

The above data indicates that modifications in the piperidine structure can lead to enhanced antibacterial properties.

Anticancer Activity

The anticancer potential of this compound class has also been investigated. In vitro studies using MTT assays have demonstrated that certain derivatives exhibit promising anticancer activity, although they may not surpass standard chemotherapeutics like 5-fluorouracil.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of these compounds with biological targets. For instance, docking simulations have illustrated how the piperidine and sulfonamide moieties interact with enzyme active sites, potentially leading to inhibition of critical pathways in bacterial growth and cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antimicrobial Properties : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity using tube dilution techniques. The results indicated that certain compounds exhibited comparable effectiveness to standard antibiotics .
  • Anticancer Evaluation : A study focused on synthesizing new piperidine-based compounds showed that while some displayed good anticancer activity, others were less effective than established treatments .

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